molecular formula C11H14O B087485 (E)-5-phenylpent-4-en-1-ol CAS No. 13159-16-5

(E)-5-phenylpent-4-en-1-ol

Cat. No. B087485
CAS RN: 13159-16-5
M. Wt: 162.23 g/mol
InChI Key: QBQBSEZWJAWWCT-WEVVVXLNSA-N
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Description

Synthesis Analysis

(E)-5-phenylpent-4-en-1-ol and its derivatives can be synthesized through various methods. For example, 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones are synthesized using organophosphine-catalyzed addition reactions of but-3-en-2-one with aldehydes, showing high selectivity and mild reaction conditions (Zhang et al., 2010).

Molecular Structure Analysis

Studies on molecular structure reveal insights into the configuration and conformation of (E)-5-phenylpent-4-en-1-ol and related compounds. For example, X-ray diffraction analysis of (E)-5-phenyl-5-(p-tolyl)-4-(p-tolylsulfonyl)-1,4-pentadiene shows an E-configuration of the compound (Xie Fa-dong, 2008).

Chemical Reactions and Properties

The compound exhibits a range of reactions and properties. For instance, the photocycloaddition of 4-substituted 5-phenylpent-1-enes shows specific patterns of addition and conformational changes based on substituent size and nature (Barentsen et al., 1995).

Physical Properties Analysis

Physical properties such as crystalline structure and vibrational characteristics are crucial for understanding (E)-5-phenylpent-4-en-1-ol. The crystal structure of similar compounds, such as 4′-pentyl-4-cyanobiphenyl, at specific temperatures provides insight into molecular arrangements (Hanemann et al., 1995).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are essential for comprehending the behavior of (E)-5-phenylpent-4-en-1-ol in various environments. For example, the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid highlights the compound's reactivity under specific conditions (Ismagilova et al., 2020).

Scientific Research Applications

  • Synthesis of trans-Fused Hexahydro-1H-benzo[g]isochromene Derivatives : Aldehydes and ketones smoothly couple with (E)-5-phenylpent-4-en-1-ol in the presence of scandium(III) triflate and 4-toluenesulfonic acid, leading to the synthesis of trans-fused hexahydro-1H-benzo[g]isochromenes with good yields and excellent selectivity. This process represents a novel approach for the synthesis of these derivatives through tandem Prins and Friedel–Crafts cyclizations (Reddy et al., 2015).

  • Selective Synthesis of 1-Phenylpentane-1,4-Diones and (E)-5-Hydroxy-5-Phenylpent-3-En-2-Ones : The compound has been used in organophosphine-catalyzed addition reactions with but-3-en-2-one and aldehydes, leading to the synthesis of 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones. This process is characterized by high selectivity, simplicity, and mild reaction conditions without transition metals (Qing Zhang et al., 2010).

  • Synthesis of Natural α-Tocopherol (Vitamin E) : Bakers' yeast reduction of an aldehyde derivative gives 2-methyl-5-phenylpent-4-en-1-ol, which is a key intermediate in the synthesis of natural α-tocopherol, also known as Vitamin E (Fuganti & Grasselli, 1980).

  • Aerobic Oxidation Catalyzed by Cobalt : The compound has been involved in cobalt-catalyzed aerobic oxidation processes, demonstrating the stereoselectivity of (5-phenyltetrahydrofur-2-yl)alkan-1-ol formation independent of the olefinic π-bond configuration (Menéndez Pérez & Hartung, 2009).

  • Meta Photocycloaddition Reactions : The compound has been studied in meta photocycloaddition reactions, showing preferences in the addition process and influenced by various steric and electronic effects due to substitution (Barentsen, Sieval & Cornelisse, 1995).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(E)-5-phenylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQBSEZWJAWWCT-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-phenylpent-4-en-1-ol

CAS RN

13159-16-5, 37464-86-1
Record name 5-Phenylpent-4-enyl-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-1-ol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
A Kurbanova, M Nigríni, K Gołąbek, O Veselý… - Microporous and …, 2023 - Elsevier
Synthetic organic chemistry targets functionalised tetrahydropyrans (THP) for their large number of biologically active compounds. However, synthetic routes for THPs commonly require …
Number of citations: 1 www.sciencedirect.com
LF Lourie, YA Serguchev, MV Ponomarenko… - Tetrahedron, 2013 - Elsevier
Fluorocyclization of phenyl-substituted alkenols in ionic liquids under action of N–F reagents namely F-TEDA-BF 4 and N-fluorobenzenesulfonimide has been studied. Opposite to the …
Number of citations: 21 www.sciencedirect.com
Y Senda, H Kanto, H Itoh - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The intramolecular alkoxymercuration of (E)-5-arylpent-4-en-1-ols indicated that the regioselectivity is closely related to the Hammett constants of the para-substituents on the benzene …
Number of citations: 10 pubs.rsc.org
M Živný - 2023 - dspace.cuni.cz
Tetrahydropyrans (THPs) are valuable compounds in the synthesis of pharmaceuticals and fragrances. Currently, THPs are most commonly synthesized using the Prins cyclisation, …
Number of citations: 0 dspace.cuni.cz
S Meng, W Guo, J Liu, J Zheng, Q Wang - ChemistrySelect, 2022 - Wiley Online Library
A tandem Prins/Friedel‐Crafts cascade strategy has been developed for the synthesis of hexahydro‐2H‐benzo[g]chromene derivatives. Under action of equimolecular amount of BF 3 …
O Bruecher, J Hartung - Tetrahedron, 2014 - Elsevier
Substituted 4-pentenols undergo regio- and stereoselective chlorocyclization, when treated in solutions of dimethyl carbonate with chloride, a terminal oxidant, and a buffered proton …
Number of citations: 6 www.sciencedirect.com
GW O'Neil - Organic Preparations and Procedures International, 2022 - Taylor & Francis
Despite the proximity of carbon and silicon in the periodic table, the incorporation of silicon into organic molecules (ie, the preparation of organosilanes) can impart unique properties …
Number of citations: 1 www.tandfonline.com
X Wang, S Shu, X Wang, R Luo, X Ming… - The Journal of …, 2023 - ACS Publications
A facile electrochemical sulfonylative cycloetherification of linear unsaturated alcohols with sulfonyl hydrazides under mild conditions has been accomplished. This catalyst- and oxidant-…
Number of citations: 2 pubs.acs.org
M Antonic - 2009 - collectionscanada.gc.ca
Palladium-catalyzed olefin dioxygenation is a powerful tool in the generation of complex and valuable substrates, one which may become complimentary to the well known Sharpless …
Number of citations: 4 www.collectionscanada.gc.ca
O Brücher, J Hartung - ACS Catalysis, 2011 - ACS Publications
Molecular bromine is formed from bromide and tert-butyl hydroperoxide under mild and neutral conditions. The oxidation is catalyzed by vanadium(V)-complexes and requires bromide- …
Number of citations: 24 pubs.acs.org

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